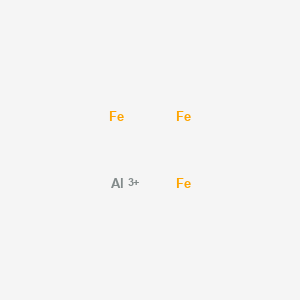

Aluminum, compd. with iron (1:3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of aluminum-iron compounds involves the formation of intermetallic phases like FeAl₃ and Fe₂Al₅, which are often studied in the context of their formation during the interaction of molten aluminum with solid iron. Shahverdi et al. (2002) observed that at the interface of solid iron and molten aluminum, phases such as Fe₂Al₅ and FeAl₃ are formed, with Fe₂Al₅ being the major phase due to its faster growth rate, despite thermodynamic principles suggesting otherwise (Shahverdi et al., 2002).

Molecular Structure Analysis

The molecular structure of aluminum-iron intermetallics is crucial for understanding their properties. Taylor and Jones (1958) conducted a detailed investigation on the constitution and magnetic properties of iron-rich iron-aluminum alloys, offering insights into the atomic ordering and phase transformations in the Fe₃Al and FeAl types, highlighting the complexity of these structures and their impact on material properties (Taylor & Jones, 1958).

Chemical Reactions and Properties

Aluminum-iron compounds exhibit unique chemical behaviors. Nis¸ancioğlu (1990) explored the electrochemical behavior of aluminum-base intermetallics containing iron, revealing how Fe, Mn, and Si influence the electrochemical and corrosion properties of aluminum alloys. This study highlights the interplay between alloying elements and corrosion resistance, a critical aspect for material selection in corrosive environments (Nis¸ancioğlu, 1990).

Physical Properties Analysis

The physical properties of aluminum-iron compounds, such as density, electrical conductivity, and thermal expansion, significantly impact their application in various industries. Kimura et al. (2021) systematically examined aging characteristics and the relationship between microstructures and mechanical properties of aluminum-transition metal alloys, including aluminum-iron, fabricated by laser powder bed fusion. This research illustrates the potential of aluminum-iron compounds in designing high-strength, heat-resistant materials (Kimura et al., 2021).

Chemical Properties Analysis

Regarding chemical properties, aluminum-iron compounds' reactivity, corrosion behavior, and interaction with other elements are of interest. The research by Devan and Tortorelli (1993) on the oxidation-sulfidation behavior of iron alloys containing aluminum highlights the excellent resistance of these compounds to corrosive environments, especially those containing sulfur. This makes them suitable for applications in harsh working conditions (Devan & Tortorelli, 1993).

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases and Aluminum Exposure

Recent studies have scrutinized the link between aluminum exposure and neurodegenerative diseases. Aluminum, being a well-established neurotoxin, has been associated with several neurodegenerative diseases including Alzheimer's Disease (AD), Amyotrophic Lateral Sclerosis (ALS), and others. The neurotoxicity of aluminum is thought to potentiate through mechanisms like oxidative stress, inflammatory events, and cell death, contributing to the pathogenesis of these conditions (Maya et al., 2016). Additionally, the role of melatonin in mitigating aluminum-related neurotoxic effects suggests potential therapeutic approaches for managing neurodegenerative disorders linked to aluminum exposure (Esparza, J. L., Gómez, M., & Domingo, J., 2019).

Aluminum and Iron Interactions in Materials Science

The presence of iron in aluminum alloys affects the material's properties significantly. Research has been conducted on methods to mitigate the negative impacts of iron on aluminum alloys, such as altering the alloy's composition or employing specific manufacturing processes. These efforts aim to enhance the mechanical properties and usability of aluminum-iron alloys in various applications, from industrial to consumer products (Zhang, L., Gao, J., Damoah, L. N., & Robertson, D., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

aluminum;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3Fe/q+3;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXDKRZWFWKMST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al+3].[Fe].[Fe].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFe3+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum;iron | |

CAS RN |

12003-42-8 |

Source

|

| Record name | Aluminium, compound with iron (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium, compound with iron (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,4-dimethoxyphenyl)methyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)